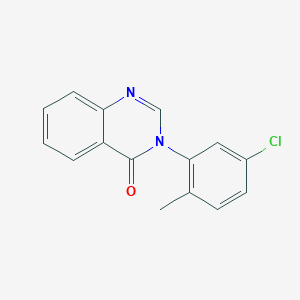
N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea, also known as DM-04, is a novel small molecule compound that has gained attention in recent years due to its potential applications in scientific research. DM-04 belongs to the class of thiourea derivatives, which have been extensively studied for their diverse biological activities.
科学研究应用
N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In particular, N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been found to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Furthermore, N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been found to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs can prevent the invasion and metastasis of cancer cells. N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Inhibition of NF-κB can reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been found to have several biochemical and physiological effects. In vitro studies have shown that N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of MMPs and other proteins involved in cell motility. In addition, N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which can protect cells from oxidative stress.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea is also stable under physiological conditions and can be stored for long periods of time without degradation. However, N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has some limitations as well. It has low solubility in water, which can limit its bioavailability and efficacy in vivo. N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea may also have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea. One direction is to further investigate its antitumor and antiviral activities in vivo using animal models. Another direction is to explore its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea derivatives with improved solubility and specificity could enhance its efficacy and reduce its off-target effects. Finally, the elucidation of the detailed mechanism of action of N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea could provide insights into the regulation of key enzymes and signaling pathways involved in cancer, viral infections, and inflammation.
Conclusion
In conclusion, N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea is a promising small molecule compound with potential applications in scientific research. Its synthesis method is simple and cost-effective, and it exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has several advantages for lab experiments, but also some limitations that need to be addressed. Future research on N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea could lead to the development of novel therapeutic agents for cancer, viral infections, and inflammatory diseases.
合成方法
N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea can be synthesized by a simple reaction between 2,5-dimethylphenyl isothiocyanate and 3-methoxybenzylamine in the presence of a base. The reaction proceeds smoothly at room temperature and yields a white crystalline solid with a purity of over 95%. The synthesis method is relatively easy and cost-effective, making N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea an attractive candidate for further research.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-7-8-13(2)16(9-12)19-17(21)18-11-14-5-4-6-15(10-14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHZKWCQBHUIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

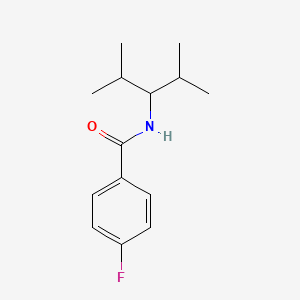
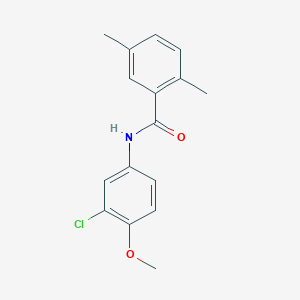
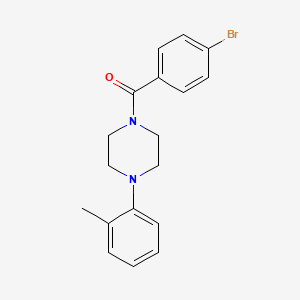
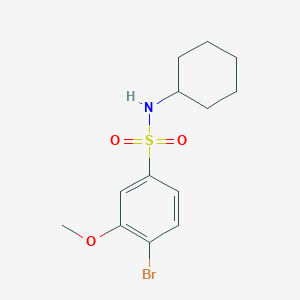

![2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5770237.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5770241.png)
![N-(2-methylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5770244.png)
![3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one](/img/structure/B5770254.png)
![8-ethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5770259.png)
![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770275.png)
![2-methyl-3-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5770278.png)

